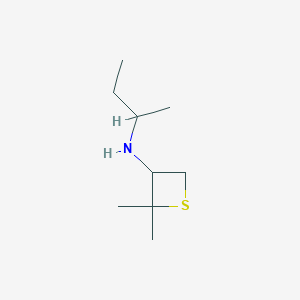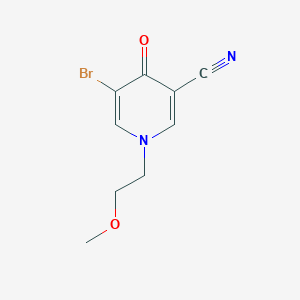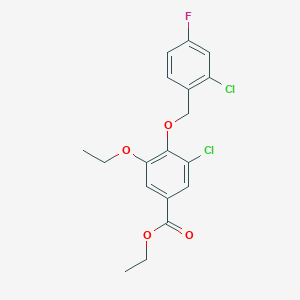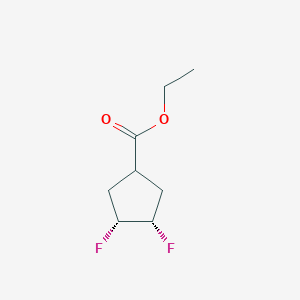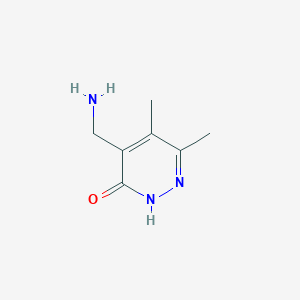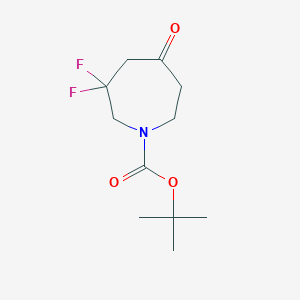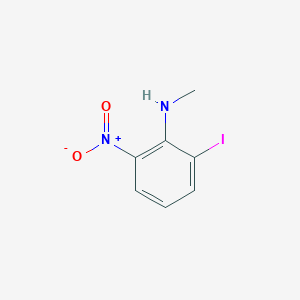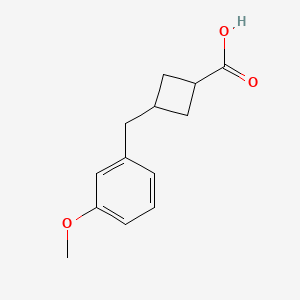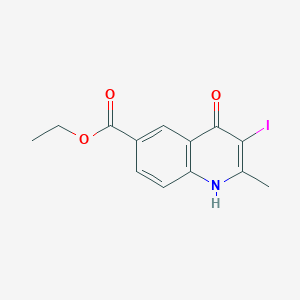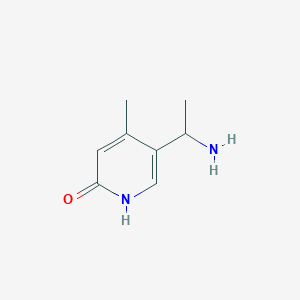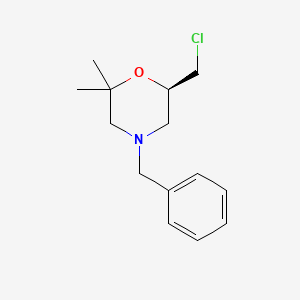
(R)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, a chloromethyl group, and two methyl groups attached to the morpholine ring. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine derivatives with benzyl chloride and chloromethylating agents. One common method includes the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane at low temperatures (5-10°C) to achieve chloromethylation .
Industrial Production Methods
Industrial production methods for ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine may involve large-scale chloromethylation processes using similar catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product, with considerations for environmental and safety regulations.
化学反应分析
Types of Reactions
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the morpholine compound.
科学研究应用
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl group may enhance binding affinity to hydrophobic pockets within the target molecules.
相似化合物的比较
Similar Compounds
Benzyl Chloromethyl Ether: Similar in structure but lacks the morpholine ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but has a simpler structure without the benzyl and morpholine groups.
Bis(chloromethyl) Ether: Contains two chloromethyl groups but lacks the benzyl and morpholine groups.
Uniqueness
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is unique due to the combination of the benzyl, chloromethyl, and morpholine groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.
属性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC 名称 |
(6R)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine |
InChI |
InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m0/s1 |
InChI 键 |
DMLFMRGOSPSXGI-ZDUSSCGKSA-N |
手性 SMILES |
CC1(CN(C[C@@H](O1)CCl)CC2=CC=CC=C2)C |
规范 SMILES |
CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


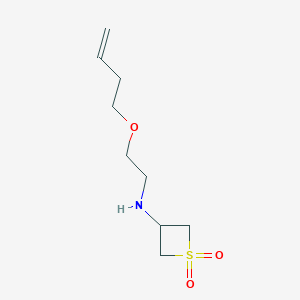
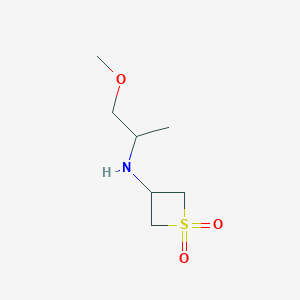
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)

